Neuroinflammatory-IN-3

Neuroinflammation Microglial activation Nitric oxide assay

Procure Neuroinflammatory-IN-3 (CAS 1202404-23-6) as the essential reference control for benzopyran-embedded tubulin inhibitor SAR studies. With a BV-2 NO release IC50 of 5.22 μM, it serves as the benchmark for quantifying fold-improvement of analogs like SB26019. Its dual anti-neuroinflammatory and antiproliferative profile (HeLa IC50 450 nM) enables neuroinflammation-oncology crossover assays. Use as the validated negative control in in vivo studies (2–5 mg/kg i.p. models) to distinguish scaffold effects from structural optimizations. Ensure inter-study reproducibility by sourcing the correct hit compound.

Molecular Formula C19H19ClO3
Molecular Weight 330.8 g/mol
Cat. No. B15141347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuroinflammatory-IN-3
Molecular FormulaC19H19ClO3
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C2=CC(OC3=C2C=CC(=C3O)OC)(C)C
InChIInChI=1S/C19H19ClO3/c1-11-9-12(20)5-6-13(11)15-10-19(2,3)23-18-14(15)7-8-16(22-4)17(18)21/h5-10,21H,1-4H3
InChIKeyWNNARDJCOGHFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuroinflammatory-IN-3 Procurement Guide: Comparative Activity and Pharmacological Differentiation Data


Neuroinflammatory-IN-3 (CAS 1202404-23-6, C19H19ClO3, MW 330.81) is a synthetic benzopyran-embedded tubulin inhibitor that functions as an anti-neuroinflammatory agent . Originally identified via phenotype-based screening for neuroinflammation modulation, this compound binds specifically to the colchicine-binding domain of tubulin and suppresses LPS-mediated nitric oxide (NO) release in BV-2 microglial cells, establishing its baseline pharmacological profile [1]. The compound also exhibits antiproliferative activity across multiple cancer cell lines, indicating its dual functionality as both an anti-neuroinflammatory and antitumor agent .

Why Neuroinflammatory-IN-3 Cannot Be Interchanged with Its Lead-Optimized Derivative SB26019


Neuroinflammatory-IN-3 serves as the foundational hit compound from which the more potent analog SB26019 was derived via structure–activity relationship (SAR) optimization [1]. The two compounds share the benzopyran-embedded tubulin-binding scaffold and target the colchicine-binding site; however, they exhibit meaningfully divergent anti-neuroinflammatory potencies in the same BV-2 microglial assay system . Procuring or referencing the incorrect compound introduces systematic error in dose–response studies, confounds SAR analysis, and invalidates cross-study comparability when researchers aim to replicate or extend findings from the primary literature. The quantitative differentiation documented below establishes that Neuroinflammatory-IN-3 and SB26019 are pharmacologically distinct entities requiring separate cataloging and experimental consideration.

Neuroinflammatory-IN-3 Comparative Evidence Guide: Quantitative Differentiation from Key Analogs


BV-2 Microglial NO Release Inhibition: Neuroinflammatory-IN-3 Versus Lead-Optimized Derivative SB26019

Neuroinflammatory-IN-3 demonstrates moderate anti-neuroinflammatory activity in the LPS-stimulated BV-2 microglial cell model [1]. Compared with its SAR-optimized derivative SB26019, Neuroinflammatory-IN-3 exhibits approximately 4.6-fold lower potency in the tubulin polymerization inhibition assay that underlies the anti-neuroinflammatory mechanism of this chemical series . This quantitative gap establishes Neuroinflammatory-IN-3 as the appropriate reference compound for baseline SAR studies, whereas SB26019 should be procured for experiments requiring enhanced anti-neuroinflammatory efficacy.

Neuroinflammation Microglial activation Nitric oxide assay

Microglial NO Release Suppression: Quantitative Benchmark for Neuroinflammatory-IN-3 Baseline Activity

Neuroinflammatory-IN-3 (designated as compound 1 in the primary publication) suppresses LPS-induced NO release in BV-2 microglial cells with a half-maximal inhibitory concentration (IC50) of 5.22 μM [1]. At a concentration of 10 μM, the compound reduces NO release to 70% of the LPS-stimulated control level . This dataset establishes the quantitative benchmark against which all benzopyran-series analogs, including SB26019, are compared in subsequent SAR analyses.

BV-2 microglia LPS-induced inflammation Griess assay

Binding Site Specificity: Competitive Photoaffinity Labeling Confirms Colchicine-Binding Domain Interaction

A competitive photoaffinity labeling study demonstrated that Neuroinflammatory-IN-3 (compound 1) binds specifically to the colchicine-binding domain of tubulin [1]. This binding site specificity is shared by the optimized analog SB26019 and the reference compound colchicine, but the potency at this site differs substantially across the series (Neuroinflammatory-IN-3: IC50 5.22 μM; SB26019: IC50 1.13 μM; colchicine: IC50 4.20 μM) . The conserved binding site paired with divergent potency distinguishes this compound series from other neuroinflammation-targeting agents that operate via MAO-B inhibition (e.g., Neuroinflammatory-IN-2, MAO-B IC50 10.30 μM) or NLRP3 inflammasome antagonism .

Tubulin pharmacology Colchicine-binding site Target engagement

Antiproliferative Activity Across Human Cancer Cell Lines: Dual-Functionality Differentiation

Beyond its anti-neuroinflammatory activity, Neuroinflammatory-IN-3 exhibits concentration-dependent antiproliferative effects against multiple human cancer cell lines, with IC50 values of 450 nM (HeLa), 416 nM (U266), 381 nM (A549), and 744 nM (MCF7) following 72-hour exposure [1]. This dual-functionality profile—simultaneous neuroinflammation modulation and tumor cell growth inhibition—distinguishes Neuroinflammatory-IN-3 from single-target neuroinflammation inhibitors such as Neuroinflammatory-IN-2 (MAO-B IC50 10.30 μM) . Notably, the compound triggers time-dependent cell-cycle arrest in HeLa cells at 1 μM concentration within 3–12 hours .

Cancer cell proliferation HeLa cells Cytotoxicity profiling

Tubulin Polymerization Inhibition: Dose-Dependent Activity Confirmation

Neuroinflammatory-IN-3 inhibits tubulin polymerization in a dose-dependent manner, confirming its mechanism of action as a microtubule-targeting agent . While the compound series shares the colchicine-binding site and tubulin polymerization inhibition mechanism with classical agents such as colchicine (tubulin polymerization IC50 approximately 3 nM in purified systems; cellular IC50 4.20 μM for anti-inflammatory modulation), Neuroinflammatory-IN-3 exhibits a distinct potency profile (cellular tubulin polymerization IC50 5.22 μM) . This mechanism is directly linked to the compound's ability to upregulate tubulin monomer levels, which subsequently recruit p65 and block NF-κB-mediated inflammatory signaling [1].

Microtubule dynamics Tubulin polymerization assay Cytoskeletal pharmacology

Neuroinflammatory-IN-3 as SAR Reference Point: Structural Basis for SB26019 Optimization

Neuroinflammatory-IN-3 (compound 1) served as the template for systematic SAR studies that yielded SB26019, a derivative with approximately 4.6-fold enhanced anti-neuroinflammatory potency [1]. The structural modifications differentiating SB26019 from Neuroinflammatory-IN-3 produce quantitative changes in tubulin monomer upregulation, which is the critical mechanistic determinant for p65 recruitment and NF-κB pathway inhibition . The primary publication explicitly identifies Neuroinflammatory-IN-3 as the initial hit and SB26019 as the optimized lead .

Structure–activity relationship Benzopyran scaffold Lead optimization

Neuroinflammatory-IN-3 Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Baseline SAR Reference for Benzopyran Tubulin Inhibitor Series

Neuroinflammatory-IN-3 serves as the foundational hit compound (IC50 5.22 μM) against which all structure–activity relationship (SAR) modifications are benchmarked. Researchers optimizing benzopyran-embedded tubulin inhibitors require this compound as an essential reference control to quantify the fold-improvement achieved by structural modifications [1]. The 4.6-fold potency enhancement observed in SB26019 (IC50 1.13 μM) can only be properly contextualized when Neuroinflammatory-IN-3 is included as the baseline comparator in parallel assays .

Mechanistic Studies of Tubulin-Mediated NF-κB Pathway Modulation

Neuroinflammatory-IN-3 is the appropriate tool compound for investigating the tubulin–p65 interaction and its role in NF-κB-mediated neuroinflammatory signaling. The compound binds specifically to the colchicine-binding domain of tubulin, and this binding event upregulates tubulin monomer levels, which subsequently recruit p65 and inhibit its nuclear translocation [1]. Studies examining how tubulin monomer availability regulates inflammatory gene expression (Ccl2, Cxcl10, Il-1β, Il-6, Nos2, Tnf) should procure Neuroinflammatory-IN-3 as the reference tubulin modulator .

Dual-Function Assay Development: Anti-Neuroinflammatory Plus Antiproliferative Screening

Neuroinflammatory-IN-3 is uniquely suited for assay systems that require simultaneous evaluation of neuroinflammatory modulation and cancer cell proliferation. The compound exhibits anti-neuroinflammatory activity (BV-2 NO release IC50 5.22 μM) alongside antiproliferative effects against HeLa (450 nM), U266 (416 nM), A549 (381 nM), and MCF7 (744 nM) cell lines [1]. This dual functionality enables screening platforms designed to identify compounds with therapeutic potential for neuroinflammation-associated malignancies or paraneoplastic neurological syndromes .

Negative Control for SB26019 in Vivo Neuroinflammation Studies

In animal models of neuroinflammation where SB26019 is the test article (administered at 2–5 mg/kg intraperitoneally), Neuroinflammatory-IN-3 should be procured as the appropriate negative or comparative control compound [1]. The two compounds share the benzopyran scaffold and colchicine-binding site but differ in anti-neuroinflammatory potency by approximately 4.6-fold. Including Neuroinflammatory-IN-3 as a control enables proper attribution of observed in vivo effects to the structural optimizations present in SB26019 rather than to off-target activities of the shared core scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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